molecular formula C19H17N5O B7707135 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

Numéro de catalogue: B7707135
Poids moléculaire: 331.4 g/mol
Clé InChI: YEXPYMQMXVAQMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Mécanisme D'action

Target of Action

The primary targets of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide are currently unknown. The compound is a derivative of the pyrazoloquinoline system , which has been associated with a wide range of pharmacological properties . .

Biochemical Pathways

The compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline , but the downstream effects of this compound on biochemical pathways remain to be determined.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is its selectivity for the P2X3 ion channel, which reduces the risk of off-target effects. It is also effective in reducing pain in various animal models of chronic pain, making it a promising candidate for further development. One limitation of this compound is its relatively short half-life, which may limit its efficacy in some patients.

Orientations Futures

There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of research is the development of new formulations of this compound that can improve its bioavailability and half-life. Finally, there is a need for further clinical studies to evaluate the efficacy of this compound in other types of chronic pain, such as fibromyalgia and chronic low back pain.
Conclusion
This compound is a promising new drug for the treatment of chronic pain. Its selectivity for the P2X3 ion channel and good safety profile make it an attractive candidate for further development. Preclinical and clinical studies have shown promising results, and there are several potential future directions for its development. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its efficacy in other types of chronic pain.

Méthodes De Synthèse

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 2-aminonicotinic acid with ethyl acetoacetate to form a pyrazoloquinoline intermediate. This intermediate is then reacted with methyl iodide to form the desired product, this compound. The final step involves the purification of the product using various techniques, including column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in various animal models of chronic pain, including neuropathic pain and inflammatory pain. Clinical studies have also shown promising results, with this compound demonstrating significant pain relief in patients with post-herpetic neuralgia and painful diabetic neuropathy.

Propriétés

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-3-24-18-15(10-13-7-4-6-12(2)16(13)21-18)17(23-24)22-19(25)14-8-5-9-20-11-14/h4-11H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXPYMQMXVAQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.